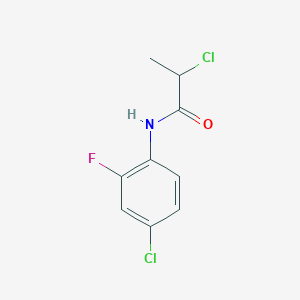![molecular formula C12H11F3N4O B1416835 N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine CAS No. 1019075-45-6](/img/structure/B1416835.png)
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine
説明
“N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine” is a complex organic compound. It is a derivative of pyrimidinamine . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .科学的研究の応用
Synthesis and Characterization
Synthesis and Reaction with Nucleophilic Reagents : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives, including 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, through treatment with reagents like hydroxylamine hydrochloride, suggesting potential applications in synthetic chemistry (Harb et al., 1989).
Regioselectivity in Synthesis : Research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from specific reactions reveals insights into regioselectivity, which is crucial for producing specific chemical structures (Martins et al., 2012).
Chemical Properties and Applications
Molecular Structure Analysis : Studying the molecular structure of related compounds, such as (3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one, offers insights into hydrogen bonding and molecular interactions, which can inform applications in molecular design and material science (Quiroga et al., 2010).
Coordination Chemistry and Magnetic Studies : The study of ligands like PyPzOAP in coordination with metals such as copper and nickel highlights their potential in developing magnetic materials and studying intramolecular interactions (Mandal et al., 2011).
Antimicrobial and Antifungal Activities : Research on pyrazole derivatives demonstrates significant potential for antimicrobial and antifungal activities. This suggests their utility in developing new pharmaceutical agents or bioactive materials (Titi et al., 2020).
Electroluminescence in OLEDs : The development of iridium(III) complexes using pyrazol-pyridine ligands for OLEDs demonstrates the potential of these compounds in advanced lighting and display technologies (Tang et al., 2014).
Antioxidant Properties : Some pyrazole derivatives show notable antioxidant properties, which can be important in medical research, particularly in the development of treatments for oxidative stress-related diseases (Bonacorso et al., 2015).
Application in Coordination Complexes : Pyrazole-acetamide derivatives used in coordination complexes with metals like Co(II) and Cu(II) have been studied for their antioxidant activities, highlighting potential applications in both chemistry and biochemistry (Chkirate et al., 2019).
特性
IUPAC Name |
(NE)-N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-7(18-20)10-6-17-19(8(10)2)11-4-3-9(5-16-11)12(13,14)15/h3-6,20H,1-2H3/b18-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPJIJAWQBVCDI-CNHKJKLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



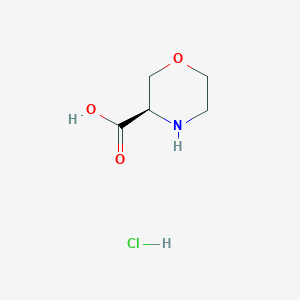
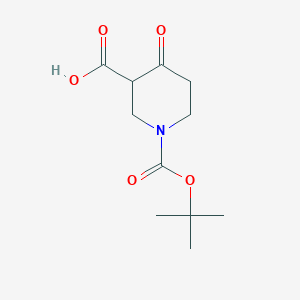
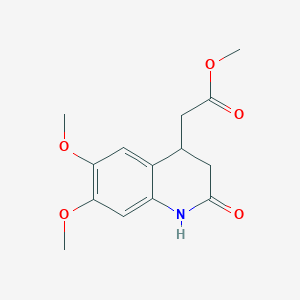
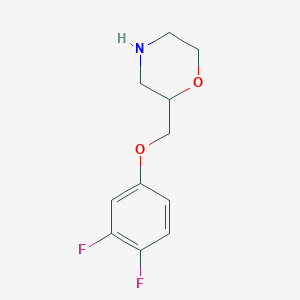
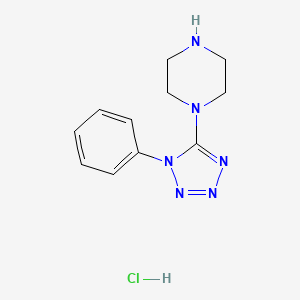
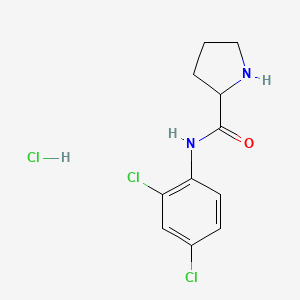
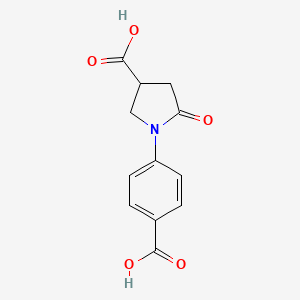
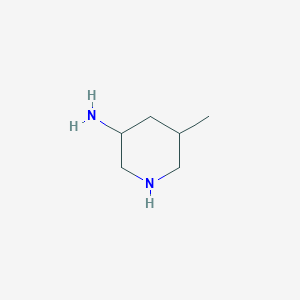
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)
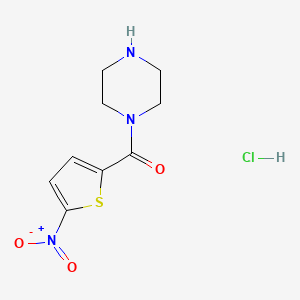
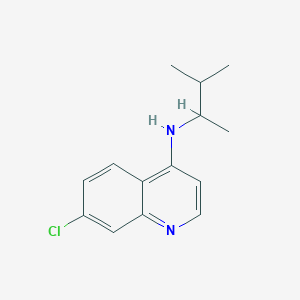
![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
